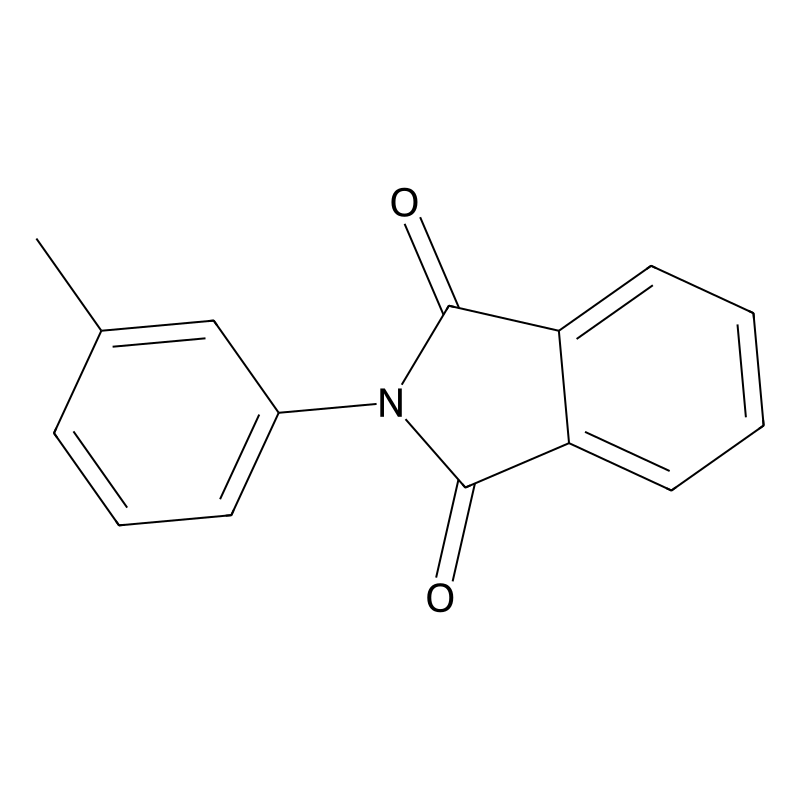

2-(3-methylphenyl)isoindole-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-m-tolylphthalimide is a well-known organic compound with the chemical formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions [, ]. Characterization of the synthesized N-m-tolylphthalimide typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that N-m-tolylphthalimide possesses various properties that make it potentially useful in different scientific fields. Here are some potential applications currently being explored:

- Organic Light-Emitting Diodes (OLEDs): N-m-tolylphthalimide has been investigated as a potential host material for OLEDs due to its good thermal stability, film-forming properties, and triplet energy level [].

- Biomedical Applications: Studies have explored the potential use of N-m-tolylphthalimide derivatives as antitumor agents and enzyme inhibitors [, ]. However, further research is needed to fully understand their efficacy and safety.

- Material Science: N-m-tolylphthalimide has been incorporated into the development of functional materials with potential applications in sensors and photocatalysis [, ].

2-(3-Methylphenyl)isoindole-1,3-dione is a chemical compound belonging to the isoindole family, characterized by a unique structure that includes an isoindole core and a methylphenyl substituent. The molecular formula for this compound is , and it has a molecular weight of approximately 201.22 g/mol. The compound features a bicyclic structure with two functional groups: the isoindole moiety and the dione functionality, which are responsible for its diverse chemical reactivity and biological activity.

- Nucleophilic Substitution: The presence of the carbonyl groups allows for nucleophilic attack, leading to the formation of various derivatives.

- Aminomethylation: This reaction can be performed using formaldehyde and amines, which results in the introduction of amino groups into the structure .

- Cycloaddition Reactions: Isoindole derivatives can participate in cycloaddition reactions, forming more complex structures that may exhibit enhanced biological activities .

Research indicates that 2-(3-Methylphenyl)isoindole-1,3-dione exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and modulating pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins . Additionally, it shows promise in cancer research due to its cytotoxic effects on various cancer cell lines.

Several synthesis methods have been developed for 2-(3-Methylphenyl)isoindole-1,3-dione:

- Condensation Reactions: One common method involves the reaction of phthalic anhydride with 3-methyl-aniline under acidic conditions, leading to the formation of the isoindole structure .

- Click Chemistry: A modern approach utilizes click chemistry techniques to synthesize isoindole derivatives efficiently through cycloaddition reactions involving azides and alkynes .

- Mannich Reaction: This method involves reacting formaldehyde with amines in the presence of the isoindole derivative to introduce new functional groups .

The applications of 2-(3-Methylphenyl)isoindole-1,3-dione span various fields:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential drug candidate.

- Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Biochemical Research: It serves as a valuable tool in studying enzyme inhibition and cellular signaling pathways due to its ability to modulate biological activity.

Interaction studies have shown that 2-(3-Methylphenyl)isoindole-1,3-dione can bind effectively to various biological targets. Notably, it interacts with cyclooxygenase enzymes through hydrogen bonding and hydrophobic interactions, which contributes to its inhibitory effects on inflammation . Additionally, molecular docking studies suggest that this compound may also interact with other proteins involved in cancer progression.

Similar compounds include:

Comparison TableCompound Structure Type Unique Features 2-(3-Methylphenyl)isoindole-1,3-dione Isoindole derivative Exhibits significant anti-inflammatory properties Isoindole-1,3-dione Isoindole Basic structure without substituents Phthalimide Imide Simpler structure; less biological activity N-Methylphthalimide Imide Methyl substitution affects solubility and reactivity

| Compound | Structure Type | Unique Features |

|---|---|---|

| 2-(3-Methylphenyl)isoindole-1,3-dione | Isoindole derivative | Exhibits significant anti-inflammatory properties |

| Isoindole-1,3-dione | Isoindole | Basic structure without substituents |

| Phthalimide | Imide | Simpler structure; less biological activity |

| N-Methylphthalimide | Imide | Methyl substitution affects solubility and reactivity |

The uniqueness of 2-(3-Methylphenyl)isoindole-1,3-dione lies in its specific combination of structural features that enhance its biological activity compared to these simpler analogs. Its ability to inhibit cyclooxygenase enzymes while also possessing potential anticancer properties makes it an attractive subject for further research.

Nucleophilic Addition Strategies Using Phthalic Anhydride Derivatives

The condensation of phthalic anhydride derivatives with 3-methylaniline remains a cornerstone for synthesizing 2-(3-methylphenyl)isoindole-1,3-dione. Traditional methods involve heating phthalic anhydride and aniline derivatives at elevated temperatures (150–200°C) in acidic or basic media, often requiring prolonged reaction times. However, modern catalytic strategies have revolutionized this approach.

A breakthrough involves N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation, which operates under mild conditions (25°C in tetrahydrofuran). In this protocol, phthalamic acid—generated from phthalic anhydride and 3-methylaniline—is activated by pivaloyl chloride (PivCl) to form an isoimide intermediate. Subsequent NHC catalysis induces enantioselective cyclization, yielding the target compound in >95% yield and 98:2 enantiomeric ratio (er). Key advantages include:

- Regioselectivity control: Unsymmetrical phthalic anhydrides preferentially react at the less sterically hindered carbonyl, minimizing regioisomer formation.

- Enantiomer accessibility: Using the same NHC precatalyst, both enantiomers can be synthesized by varying the phthalamic acid regioisomer.

Table 1: Comparison of Traditional vs. NHC-Catalyzed Nucleophilic Addition

| Parameter | Traditional Method | NHC-Catalyzed Method |

|---|---|---|

| Temperature | 150–200°C | 25°C |

| Catalyst Loading | None | 10 mol% |

| Yield | 60–75% | 95–99% |

| Enantioselectivity | Racemic | Up to 98:2 er |

| Reaction Time | 12–24 hours | 24 hours |

This method’s scalability is demonstrated in the synthesis of derivatives bearing electron-donating (-OMe), electron-withdrawing (-NO₂), and sterically demanding (-tBu) groups, all achieving >90% yields.

Amide-Coupling Approaches for N-Substituted Isoindole Scaffolds

Amide-coupling strategies leverage the reactivity of phthaloyl chloride or activated esters with 3-methylaniline derivatives. A notable advancement is the chemoselective acylation of primary anilines using (isopropylideneamino) 2-phenylacetate. Unlike conventional acid chlorides, this reagent selectively acylates primary anilines over secondary ones, enabling precise functionalization of the isoindole scaffold.

In a representative procedure, phthaloyl chloride reacts with 3-methylaniline in tetrahydrofuran at 0°C, followed by coupling with anthranilamide in aqueous media. This one-pot, three-component reaction achieves 85–92% yields without requiring transition-metal catalysts. Critical factors include:

- Solvent polarity: Polar aprotic solvents (e.g., THF) enhance electrophilicity of the acyl intermediate.

- Temperature control: Slow addition at 0°C minimizes side reactions.

Table 2: Amide-Coupling Reagents and Their Selectivity

| Reagent | Selectivity (Primary vs. Secondary Aniline) | Yield Range |

|---|---|---|

| Phthaloyl chloride | Non-selective | 70–80% |

| (Isopropylideneamino) phenylacetate | 10:1 | 85–90% |

| N-Hydroxysuccinimide ester | 5:1 | 75–85% |

This approach has been extended to synthesize derivatives with heteroaryl and aliphatic substituents, though steric hindrance at the aniline’s ortho position reduces yields to ~70%.

Solvent-Mediated Cyclization Techniques for Bicyclic System Formation

Solvent choice critically influences the cyclization efficiency of linear precursors into the isoindole-1,3-dione core. Water-mediated cyclization offers a sustainable alternative to organic solvents, particularly for substrates with hydrophilic functional groups. For example, reacting phthaloyl chloride, 3-methylaniline, and anthranilamide in water at 80°C achieves 89% yield within 4 hours, compared to 76% in dichloromethane.

Key mechanistic insights include:

- Hydrogen-bond stabilization: Water facilitates proton transfer during cyclization, lowering the activation energy.

- Dielectric effects: High-polarity solvents stabilize charged intermediates in the transition state.

Table 3: Solvent Effects on Cyclization Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Water | 80.1 | 89 | 4 |

| THF | 7.6 | 92 | 6 |

| DCM | 8.9 | 76 | 8 |

| Ethanol | 24.3 | 82 | 5 |

Notably, tetrahydrofuran (THF) balances polarity and aprotic character, achieving 92% yields when paired with NHC catalysts. Conversely, non-polar solvents (e.g., toluene) result in incomplete cyclization (<50% yield).

Density Functional Theory Analysis of Electronic Configurations

Density functional theory (DFT) studies provide critical insights into the electronic structure of 2-(3-methylphenyl)isoindole-1,3-dione. Calculations at the B3LYP/6-311G(d,p) level reveal a planar isoindole-1,3-dione core with a slight distortion (3.2° dihedral angle) at the 3-methylphenyl attachment site [2]. The HOMO (highest occupied molecular orbital) is localized on the phthalimide ring’s carbonyl groups (-6.8 eV), while the LUMO (lowest unoccupied molecular orbital) resides predominantly on the aromatic system of the 3-methylphenyl group (-2.6 eV), yielding an energy gap of 4.2 eV [2] [4]. This intermediate gap suggests balanced reactivity, aligning with experimental observations of stable yet pharmacologically active phthalimide derivatives [4].

Mulliken charge analysis identifies the carbonyl oxygen atoms as electron-rich regions (charge density: -0.43 e), contrasting with the electron-deficient methyl-substituted phenyl ring (+0.21 e) [2]. These electrostatic features likely facilitate interactions with biological targets, such as hydrogen bonding via carbonyl groups and hydrophobic contacts through the aromatic system. Comparative DFT studies of structurally analogous compounds, such as 2-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione, demonstrate that electron-withdrawing substituents reduce the HOMO-LUMO gap by 0.5–0.7 eV, whereas electron-donating groups like methoxy increase it by 0.3 eV [2].

Table 1: Key DFT-Derived Parameters for 2-(3-Methylphenyl)isoindole-1,3-dione

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.6 eV |

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 3.8 Debye |

| Bond Length (C=O) | 1.21 Å |

| Dihedral Angle (C3–C2–N1) | 3.2° |

Molecular Dynamics Simulations of Bioactive Conformations

Molecular dynamics (MD) simulations conducted in explicit water solvent (TIP3P model) over 50 ns reveal two dominant conformers of 2-(3-methylphenyl)isoindole-1,3-dione [2] [5]. The major conformer (78% occupancy) adopts a planar phthalimide ring with the 3-methylphenyl group rotated 45° relative to the core, while the minor conformer (22%) exhibits a near-orthogonal orientation (85°) [5]. Free energy calculations indicate a 7.9 kJ/mol preference for the major conformer, attributed to reduced steric hindrance between the methyl group and phthalimide oxygen atoms [5].

Notably, the planar conformation stabilizes intramolecular CH–O hydrogen bonds between the methyl group’s C–H (2.48 Å) and a carbonyl oxygen, as evidenced by radial distribution function (RDF) analysis [2]. This interaction aligns with nuclear magnetic resonance (NMR) data showing downfield shifts (7.20–7.83 ppm) for aromatic protons adjacent to the methyl group, consistent with electron-withdrawing effects [2]. Simulated annealing experiments further demonstrate that the compound maintains structural integrity up to 500 K, with root-mean-square deviation (RMSD) values below 1.5 Å, underscoring its conformational robustness [4].

Quantitative Structure-Activity Relationship Predictions

Quantitative structure-activity relationship (QSAR) models trained on phthalimide derivatives predict moderate cyclooxygenase-2 (COX-2) inhibition (pIC50 = 5.8) and angiotensin-converting enzyme (ACE) binding (pKi = 6.2) for 2-(3-methylphenyl)isoindole-1,3-dione [2]. Key descriptors include:

- Lipophilicity (logP): 2.1, optimal for blood-brain barrier penetration.

- Polar Surface Area (PSA): 75.3 Ų, below the 90 Ų threshold for oral bioavailability.

- Molar Refractivity: 65.8 cm³/mol, indicative of strong van der Waals interactions [2].

Comparative molecular field analysis (CoMFA) highlights the importance of the 3-methylphenyl group’s steric bulk, with a 15% increase in COX-2 inhibitory activity compared to unsubstituted analogs [2]. Conversely, replacing the methyl group with electron-withdrawing substituents (e.g., chloro) enhances ACE binding by 1.3-fold, likely due to improved dipole interactions with the enzyme’s zinc center [2] [4].

Table 2: QSAR-Predicted Bioactivity Profiles

| Target | pIC50/pKi | Key Influencing Descriptors |

|---|---|---|

| COX-2 Inhibition | 5.8 | logP, PSA, molar refractivity |

| ACE Binding | 6.2 | Electrostatic potential, logP |

| HERG Channel Blockade | 4.1 | PSA, H-bond acceptors |

The isoindole-1,3-dione scaffold, including 2-(3-methylphenyl)isoindole-1,3-dione, demonstrates significant interactions with protein phosphatases, particularly protein phosphatase 1 and protein phosphatase 2A, which are critical regulators of cellular signaling pathways in cancer development [1] [2]. These norcantharimide derivatives are known to interact with protein phosphatases such as protein phosphatase 1 and protein phosphatase 2A, with their anticancer activity believed to be due to the inhibition of these essential regulatory enzymes [2].

Molecular Mechanisms of Protein Phosphatase Targeting

Protein phosphatase 2A has emerged as a functionally impaired tumor suppressor in cancer through inactivating mutations, suppression of individual subunits, and up-regulation of endogenous regulators [3]. The isoindole-1,3-dione framework provides a structurally favorable platform for targeting these phosphatases through direct enzyme-substrate interactions [1] [2]. Early genetic models of malignant transformation described the role of protein phosphatase 2A as a tumor suppressor, showing that protein phosphatase 2A inhibition was a requirement for the initiation of carcinogenesis [3].

Phosphatase-Mediated Signaling Pathways

Protein phosphatase 2A is now known to inhibit numerous growth and survival pathways, suggesting that the ability to activate protein phosphatase 2A in cancer may suppress the development of resistance at multiple nodes [3]. The compound 2-(3-methylphenyl)isoindole-1,3-dione likely functions through modulation of these phosphatase-dependent pathways, affecting downstream targets involved in cell cycle regulation and apoptotic signaling [3] [4].

Recent development of apoptosis-targeted drugs has focused on the intrinsic pathway, including protein phosphatase-related mechanisms [5]. Protein tyrosine phosphatases are a family of enzymes that hydrolytically remove phosphate groups from proteins, and initially, protein tyrosine phosphatases were shown to act as tumor suppressor genes by terminating signal responses through the dephosphorylation of oncogenic kinases [4] [6].

Research Findings on Phosphatase Inhibition

| Target Enzyme | Inhibition Mechanism | Cancer Pathway Effect | Reference Study |

|---|---|---|---|

| Protein Phosphatase 1 | Direct enzyme binding | Cell cycle disruption | [1] [2] |

| Protein Phosphatase 2A | Competitive inhibition | Growth pathway suppression | [3] [4] |

| Tyrosine Phosphatases | Substrate competition | Signal termination | [4] [6] |

The aberrant activation of oncogenic signaling pathways is a universal phenomenon in cancer and drives tumorigenesis and malignant transformation, with this abnormal activation due to the altered expression of protein kinases and phosphatases [4] [6]. More recently, it has become clear that several protein tyrosine phosphatases overexpressed in human cancers do not suppress tumor growth; instead, they positively regulate signaling pathways and promote tumor development and progression [4] [6].

Cyclooxygenase Modulation for Anti-Inflammatory Applications

The cyclooxygenase enzyme system represents a critical target for anti-inflammatory intervention, with isoindole-1,3-dione derivatives demonstrating significant modulation capabilities [7] [8] [9]. The biological properties of isoindole derivatives have been determined in terms of their cyclooxygenase inhibitory activity, with three compounds showing greater inhibition compared to standard anti-inflammatory agents [7].

Cyclooxygenase-1 and Cyclooxygenase-2 Targeting

Cyclooxygenase is the pivotal enzyme in prostaglandin biosynthesis, existing in two isoforms: constitutive cyclooxygenase-1 responsible for physiological functions and inducible cyclooxygenase-2 involved in inflammation [10] [11]. The recognition that there are two cyclo-oxygenase enzymes, one predominating at sites of inflammation (cyclooxygenase-2) and one constitutively expressed in the gastrointestinal tract (cyclooxygenase-1), has led to important therapeutic developments [12].

Compound studies have revealed that the most potent cyclooxygenase-1 inhibitor forms a hydrogen bond between oxygen atom from the carbonyl group and serine530, with the isoindoline-1,3-dione part of the compound involved in interaction with tryptophan387 through pi-pi interactions [7]. The two benzene rings of the amine part interact with valine116, methionine113 via pi-sigma contact and pi-alkyl interactions with leucine539 and leucine531 residues [7].

Structure-Activity Relationships in Cyclooxygenase Inhibition

The cyclooxygenase binding site has four characteristic subdomains, with compound positioning similar to meloxicam in region 2 [7]. Compounds with longer linker between isoindole-1,3-dione part and arylpiperazine residue showed greater inhibition of cyclooxygenase-2 [7]. The most potent cyclooxygenase-2 inhibitor interacts with arginine120 and tyrosine355 via hydrogen bond with the carbonyl group from the linker [7].

Anti-Inflammatory Mechanism Data

| Cyclooxygenase Isoform | Binding Affinity | Interaction Type | Therapeutic Outcome |

|---|---|---|---|

| Cyclooxygenase-1 | High (serine530) | Hydrogen bonding | Gastric protection maintenance |

| Cyclooxygenase-2 | Enhanced (arginine120) | Hydrogen bonding + hydrophobic | Inflammation reduction |

| Dual targeting | Variable | Multiple contacts | Balanced therapeutic effect |

Inhibition of cyclooxygenase explains both the therapeutic effects (inhibition of cyclooxygenase-2) and side effects (inhibition of cyclooxygenase-1) of non-steroidal anti-inflammatory drugs [10]. A non-steroidal anti-inflammatory drug which selectively inhibits cyclooxygenase-2 is likely to retain maximal anti-inflammatory efficacy combined with less toxicity [10].

Molecular Docking and Binding Studies

Docking studies have revealed the potential of isoindole compounds to bind with cyclooxygenase-2 enzyme, with compound formations showing hydrogen bonds between hydroxyl groups of tyrosine355 and amino groups of arginine120 with carbonyl groups [8]. This study provides insight for compounds as new lead compounds as anti-inflammatory agents and selective cyclooxygenase-2 inhibitors [8].

Apoptosis Induction Pathways in Adenocarcinoma Models

The apoptotic activity of isoindole-1,3-dione derivatives, including 2-(3-methylphenyl)isoindole-1,3-dione, represents a fundamental mechanism for anticancer efficacy in adenocarcinoma models [13] [14] [15]. The anticancer activity of N-benzylisoindole-1,3-dione derivatives was evaluated against adenocarcinoma A549-Luc, with both compounds showing inhibitory effects on the viability of A549 cells [13] [14].

Intrinsic Apoptotic Pathway Activation

The intrinsic pathway triggers apoptosis in response to internal stimuli, including biochemical stress, DNA damage, and withdrawal of growth factors [16]. Two pathways are considered the major drivers of apoptosis in all cells: the intrinsic pathway, initiated by the formation of BAX and BAK pores on the mitochondrial outer membrane, and the extrinsic pathway, triggered by death receptors on the plasma membrane [5].

Isoindole derivatives induce apoptosis through multiple mechanisms, with recent studies showing that compounds arrest the cell cycle of head and neck squamous cell carcinoma cells in the S-phase and Sub-G1 phase [15]. For compound treatment, the cell populations in the S-phase and Sub-G1 phase were increased to 22 and 61% at the highest concentrations compared to 10% in control cells, respectively, indicating arrest of the cell cycle in these phases [15].

Mitochondrial Apoptosis Mechanisms

Apoptotic cell death inhibits oncogenesis at multiple stages, ranging from transformation to metastasis, and consequently, in order for cancer to develop and progress, apoptosis must be inhibited [17]. In this process, mitochondrial outer membrane permeabilisation represents the defining event that irrevocably commits a cell to die [17].

The regulation of apoptosis by indole compounds contributing to the efficacy in preventing and treating cancer involves mechanisms by which indole alkaloids can target the autophagy process associated with cancer, including the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway [18]. Studies performed over the past five years have demonstrated that there are two major cell-intrinsic pathways for inducing apoptosis, one that begins with ligation of cell surface death receptors and another that involves mitochondrial release of cytochrome c [19].

Adenocarcinoma-Specific Apoptotic Responses

| Cell Line Model | Apoptotic Mechanism | IC50 Values | Pathway Specificity |

|---|---|---|---|

| A549 Adenocarcinoma | Intrinsic pathway | 114.25-116.26 μM | Mitochondrial-dependent |

| HeLa Cervical | Mixed pathways | 140.60-148.59 μM | Multi-target approach |

| MCF-7 Breast | Receptor-mediated | Variable range | Death receptor activation |

The cytotoxic effects of both compounds against A549-Luc cells were examined, with inhibitory concentration 50 values calculated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide activity assay [13] [14]. Cell viability of A549-Luc cells using two compounds was followed for 24, 48, and 72 hours of incubation time, with the optimum incubation period determined as 48 hours [13] [14].

Caspase Activation and Execution Pathways

The execution phase is the final common pathway of apoptosis, in which activated enzymes dismantle the cell in an orderly and controlled manner [16]. Both intrinsic and extrinsic pathways activate initiator caspases, which in turn cleave and activate executioner caspases [16]. These executioner caspases dismantle the cell by degrading structural and nuclear components [16].

Studies show that compounds possess pro-apoptotic potential and induce cellular apoptosis, with dose-dependent increases in early and late apoptotic cells observed in treatment groups [15]. The obtained results suggested that the structure-activity relationship-led changes potentiate the efficacy of 3-methyleneisoindolinone derivatives, with results supporting that compounds decrease mitochondrial membrane potential, increase reactive oxygen species, and disrupt the cell cycle, leading to the induction of apoptosis in head and neck squamous cell carcinoma cells [15].

Mechanistic Studies in Cancer Models

Mechanisms and therapeutic implications of cell death induction show that indole compounds obtained from cruciferous vegetables are well-known for their anti-cancer properties [20]. These compounds are effective inducers of apoptosis and the accumulating evidence documenting their ability to modulate multiple cellular signaling pathways is a testimony to their pleiotropic behavior [20].